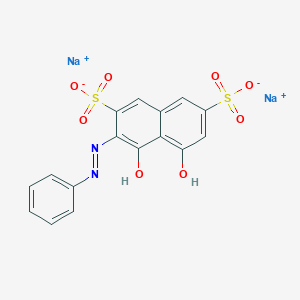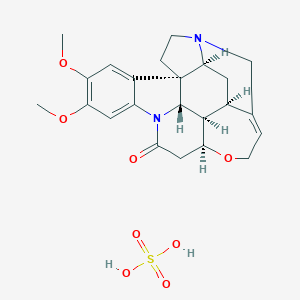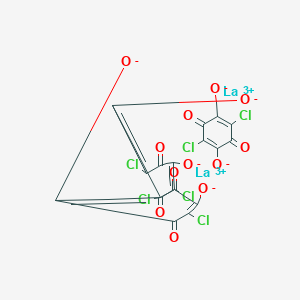
Chromotrope 2R
Overview
Description
Chromotrope 2R is used for staining microsporidia in body fluids and stool samples. It is also used in modified Gomori’s trichrome staining. Chromotrope 2R has a high affinity for phospholipids and is used for staining mitochondrial and endoplasmic reticulum membranes in histological samples .
Synthesis Analysis
A spectrophotometric method has been proposed for the rapid determination of pipazethate hydrochloride, dextromethorphan hydrobromide, and drotaverine hydrochloride using chromotrope 2B (C2B) and chromotrope 2R (C2R). The method consists of extracting the formed ion-associates into chloroform .Molecular Structure Analysis
The molecular formula of Chromotrope 2R is C16H10N2Na2O8S2 . It is used as a chromogenic analytical probe for the quantification of proteins. Basic proteins stained red and the peak wavelength red shifts from 501.6 nm to 567 nm .Chemical Reactions Analysis
Chromotrope 2R has been used in the Gomori trichrome staining in osteochondral tissues. It has also been used for the staining of eosinophils in lung sections . A novel molybdovanadophosphoric acid supported kaolin hybrid catalyst has been used for Chromotrope 2R dye degradation in water .Physical And Chemical Properties Analysis
Chromotrope 2R is a dark brown powder . Its molecular weight is 468.37 . The melting point is 198 °C / 388.4 °F .Scientific Research Applications
Microsporidia Staining
Chromotrope 2R is utilized in the staining of microsporidia in body fluids and stool samples. This application is crucial for the diagnosis and study of infections caused by these parasitic fungi .
Histological Staining
Due to its high affinity for phospholipids, Chromotrope 2R is employed in histological studies for staining mitochondrial and endoplasmic reticulum membranes . This aids in the visualization and study of cellular structures .
Protein Quantification
Chromotrope 2R serves as a chromogenic analytical probe for the quantification of proteins. This application is significant in various biochemical research fields where protein measurement is essential .
Complexometry Indicator
In analytical chemistry, Chromotrope 2R is used as an indicator for complexometric titrations . It helps in determining the endpoint of titrations by changing color .
Cytology Staining
This compound is also applied as a stain in cytology , which is the study of cells. Cytology staining is vital for examining cell samples under a microscope .
Gomori Trichrome Staining
Chromotrope 2R is an integral part of the modified Gomori Trichrome stain , which is used to differentiate between muscle fibers, collagen, and fibrin in tissue samples .
Mechanism of Action
Target of Action
Chromotrope 2R, also known as Acid Red 29, is an azo dye that primarily targets phospholipids . Phospholipids are a class of lipids that are a major component of all cell membranes as they can form lipid bilayers.
Mode of Action
Chromotrope 2R interacts with its targets, the phospholipids, by binding to them with high affinity . This interaction is primarily used for staining purposes in histological samples .
Biochemical Pathways
Given its staining properties, it can be inferred that it plays a role in visualizing certain cellular structures and components, particularly those involving phospholipids .
Result of Action
The primary result of Chromotrope 2R’s action is the staining of mitochondrial and endoplasmic reticulum membranes in histological samples . This staining allows for the visualization of these cellular structures, which can be crucial in various research and diagnostic applications .
Safety and Hazards
Future Directions
Chromotrope 2R has been used in various research studies. For instance, a facile, convenient, and cost-effective vortex-assisted dispersive solid phase micro extraction (VA-D-μ-SPE) was proposed to pre-concentrate chromotrope 2R dye (C2R) from aqueous media . Another study investigated the electrochemical behaviors of the interaction of chromotrope 2R (CH2R) with human serum albumin (HSA) using linear sweep voltammetry .
properties
IUPAC Name |
disodium;4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O8S2.2Na/c19-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)18-17-10-4-2-1-3-5-10;;/h1-8,19-20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEAXHYQKZAJGB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromotrope 2R | |
CAS RN |
4197-07-3 | |
| Record name | Chromotrope 2R | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004197073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 4,5-dihydroxy-3-phenylazonaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Chromotrope 2R?
A1: Chromotrope 2R (C.I. 16570) has the molecular formula C20H16N2Na2O11S2 and a molecular weight of 586.47 g/mol.
Q2: Is there any spectroscopic data available for Chromotrope 2R?
A: While specific spectroscopic data isn't provided in the research papers, they mention its use in UV-Vis spectrophotometry. Chromotrope 2R exhibits maximum absorbance around 530 nm, leading to its characteristic violet color in solution. []
Q3: Is Chromotrope 2R stable under various pH conditions?
A: Chromotrope 2R exhibits pH-dependent stability and color changes. It forms a stable chelate with Zirconium(IV) between pH 1.0-3.0. [] It's also used for staining procedures at a pH around 1.0, highlighting its stability in acidic conditions. []
Q4: What about the compatibility of Chromotrope 2R with different materials?
A: Chromotrope 2R demonstrates compatibility with various materials relevant to its applications. It's successfully used to coat Amberlite XAD-1180 resin for solid-phase extraction procedures. [] Additionally, its use in staining procedures for methacrylate-embedded tissue sections showcases its compatibility with this embedding medium. []
Q5: How is Chromotrope 2R used in analytical chemistry?
A5: Chromotrope 2R is frequently employed as a reagent in spectrophotometric methods for determining various analytes, including:
- Metals: It forms colored complexes with metal ions like uranium (VI), tin(IV), and iridium (IV), allowing for their detection and quantification. [, , , ]
- Pharmaceuticals: It's used in spectrophotometric methods for determining drug concentrations, including cimetidine, ibuprofen, nystatin, and methdilazine hydrochloride. [, , ]
- Biological molecules: It forms complexes with proteins, enabling protein quantification via resonance light scattering. []
Q6: Can you elaborate on the use of Chromotrope 2R in biological staining?
A6: Chromotrope 2R is a valuable stain in histological and cytological studies:
- Microsporidia detection: It effectively stains microsporidian spores in clinical samples like stool specimens and tissue biopsies. [, , , ]
- Eosinophil detection: It stains eosinophils in tissue sections, aiding in the study of conditions like nasal polyps and eosinophilic bronchitis. [, , , , ]
- Connective tissue staining: When combined with other dyes, it allows for the visualization of fine connective tissue fibers. []
Q7: Are there any environmental applications of Chromotrope 2R?
A: While not extensively covered in the provided research, one study explored the influence of gallic acid on Chromotrope 2R oxidation by Fenton processes, which has implications for wastewater treatment. [] This suggests potential applications in environmental remediation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















